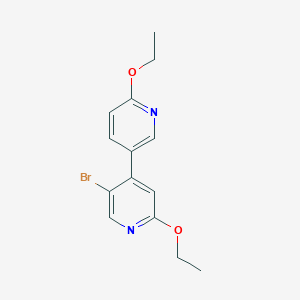
5-Bromo-2,2'-diethoxy-4,5'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,2’-diethoxy-4,5’-bipyridine is a chemical compound with the molecular formula C14H15BrN2O2 and a molecular weight of 323.19 g/mol . It is a bipyridine derivative, characterized by the presence of bromine and ethoxy groups attached to the pyridine rings. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,2’-diethoxy-4,5’-bipyridine typically involves the bromination of 2,2’-diethoxy-4,5’-bipyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of 5-Bromo-2,2’-diethoxy-4,5’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is typically carried out in large reactors with precise control over reaction parameters to maintain product consistency .
化学反応の分析
Types of Reactions
5-Bromo-2,2’-diethoxy-4,5’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex bipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Reagents such as palladium catalysts and organoboron compounds are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bipyridine derivatives, while coupling reactions can produce more complex bipyridine-based ligands .
科学的研究の応用
5-Bromo-2,2’-diethoxy-4,5’-bipyridine is used in various scientific research applications, including:
作用機序
The mechanism of action of 5-Bromo-2,2’-diethoxy-4,5’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms to form stable complexes. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications .
類似化合物との比較
Similar Compounds
5,5’-Dibromo-2,2’-bipyridine: Another brominated bipyridine derivative used in similar applications.
2,2’-Bipyridine: A parent compound without bromine or ethoxy groups, commonly used as a ligand in coordination chemistry.
4,4’-Diethoxy-2,2’-bipyridine: A derivative with ethoxy groups at different positions, used in the synthesis of complex ligands.
Uniqueness
5-Bromo-2,2’-diethoxy-4,5’-bipyridine is unique due to the specific positioning of the bromine and ethoxy groups, which can influence its reactivity and the properties of its derivatives. This makes it a valuable compound for the synthesis of specialized ligands and materials .
特性
IUPAC Name |
5-bromo-2-ethoxy-4-(6-ethoxypyridin-3-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-3-18-13-6-5-10(8-16-13)11-7-14(19-4-2)17-9-12(11)15/h5-9H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBDAPBJYPUDBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=CC(=NC=C2Br)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428410 |
Source


|
| Record name | 5-BROMO-2,2'-DIETHOXY-4,5'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871269-04-4 |
Source


|
| Record name | 5′-Bromo-2′,6-diethoxy-3,4′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-BROMO-2,2'-DIETHOXY-4,5'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
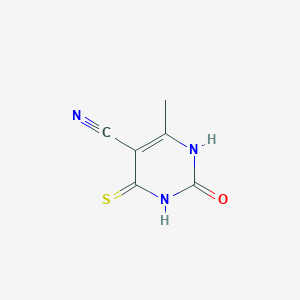
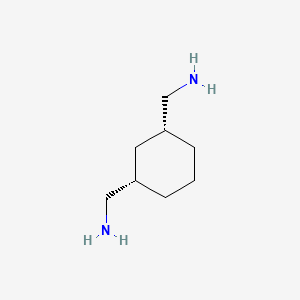
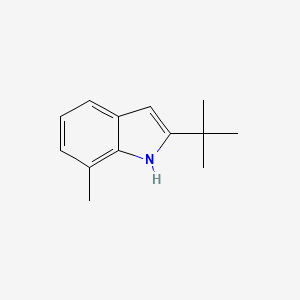
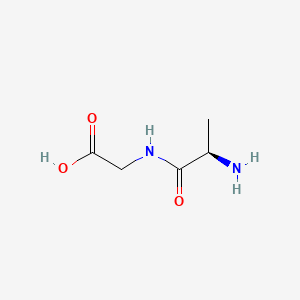
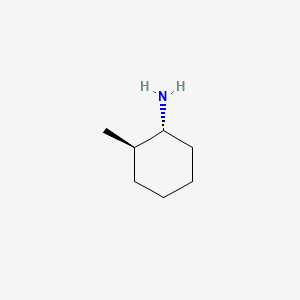
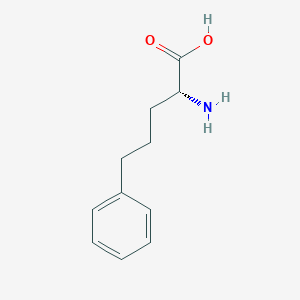
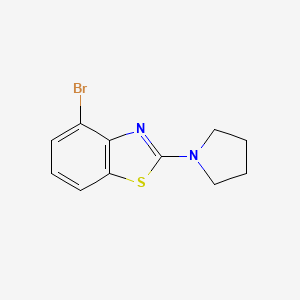
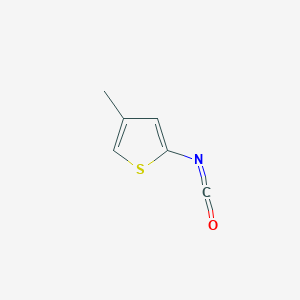
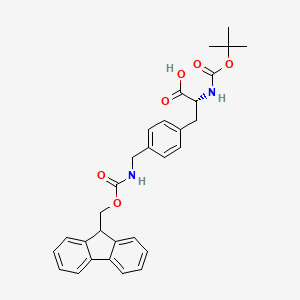
![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)
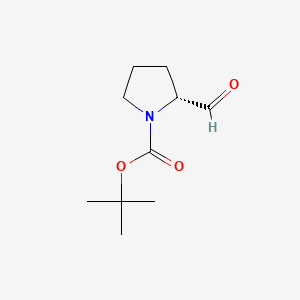
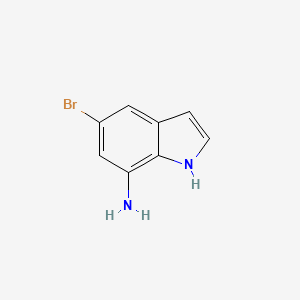
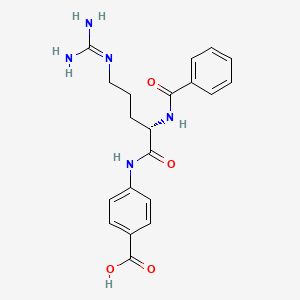
![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)
